molecular formula C23H30N6O4 B2798271 2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207046-73-8

2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2798271
CAS RN: 1207046-73-8
M. Wt: 454.531
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a quinoxaline ring . These types of compounds are often found in pharmaceuticals and biologically important compounds .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are synthesized using various strategies, often involving the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, 1,2,4-triazoles can undergo a variety of reactions due to their nitrogen-containing heterocyclic structure .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides revealed the process starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. The compounds synthesized showed potential for antineurotic activity, suggesting their application in treating male reproductive and erectile dysfunction. Predictive modeling using PASS and GUSAR software categorized these compounds as slightly toxic to practically non-toxic (Danylchenko et al., 2016).

Structural Characterization and Reactions

Another study focused on the synthesis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines] via condensation and subsequent reactions. The synthesized compounds underwent hydrogenation and reactions like alkylation, acylation, and sulfonylation. Their structures were confirmed through various spectroscopic techniques, including NMR and X-ray analysis (Chernyshev et al., 2008).

Antibacterial Evaluation

Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating 1,2,4-triazolo[4,3-c]quinazoline or thiazole demonstrated antibacterial activity. Synthesis involved the reaction of isatoic anhydride with aminotriazoloquinazoline or aminothiazole, showcasing potential for therapeutic applications against bacterial infections (Gineinah, 2001).

Methodological Advances

A methodological study described the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions. This approach emphasized the efficiency and environmental benefits of such methods in creating heterocyclic compounds (Shaabani et al., 2006).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, 1,2,4-triazoles have been the focus of significant research due to their potential pharmaceutical activity .

properties

IUPAC Name

2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-14(2)10-11-27-21(32)17-9-8-15(20(31)25-16-6-4-3-5-7-16)12-18(17)29-22(27)26-28(23(29)33)13-19(24)30/h8-9,12,14,16H,3-7,10-11,13H2,1-2H3,(H2,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSUQRINLPGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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